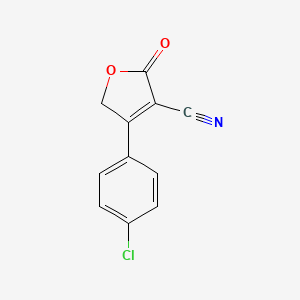

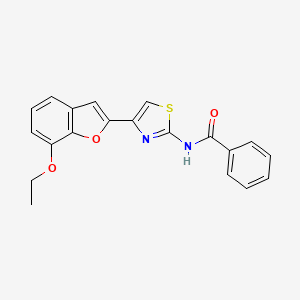

![molecular formula C21H23N3O3S B2634505 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide CAS No. 2034359-51-6](/img/structure/B2634505.png)

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains elements of benzo[b]thiophene and dimethylamino phenyl groups. Benzo[b]thiophene is a polycyclic aromatic hydrocarbon . The dimethylamino group is a common functional group in organic chemistry, often involved in reactions due to its nucleophilic character.

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[b]thiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions . The synthesis of similar compounds often involves reactions with phosphorus oxychloride, thionyl chloride, and various other reagents .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[b]thiophene component is a five-membered ring containing sulfur .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzo[b]thiophene derivatives can participate in a variety of reactions due to the presence of the aromatic ring and the sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzo[b]thiophene ring could impart certain photophysical properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesis of benzo[b]thiophene derivatives has shown potential antimicrobial activity. A study by Mishra and Chundawat (2019) demonstrated that certain synthesized compounds exhibit potent inhibitory activity against bacterial and fungal strains, indicating their potential application in combating microbial infections (Mishra & Chundawat, 2019).

Anticancer Activity

- Research on hydroxyl-containing benzo[b]thiophene analogs has revealed selectivity towards laryngeal cancer cells, with the ability to induce apoptosis and arrest cells in the Sub-G1 phase. This suggests their potential use in chemotherapy, especially when combined with other drugs to enhance therapeutic efficacy (Haridevamuthu et al., 2023).

Corrosion Inhibition

- Benzothiazole derivatives, closely related to the compound of interest, have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments. The study by Hu et al. (2016) found these inhibitors to offer higher stability and efficiency, suggesting their application in protecting metal surfaces against corrosion (Hu et al., 2016).

Optoelectronic Applications

- Novel starburst type amorphous materials, including derivatives with benzothiophene units, have been synthesized for use as hole injection layers in organic light-emitting diodes (OLEDs). These materials have been found to significantly reduce the driving voltage of OLEDs due to their horizontally oriented amorphous thin film structure, indicating their potential to enhance the efficiency of electronic devices (Kim, Yokoyama, & Adachi, 2012).

Synthesis and Chemical Studies

- The compound and its derivatives have been utilized in various synthetic and chemical studies, demonstrating their versatility in organic synthesis. For example, copper(I) iodide-catalyzed synthesis has been employed to produce 2-amino-1-benzothiophene derivatives, highlighting innovative approaches to accessing structurally complex molecules (Petrov, Popova, & Androsov, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-21(27,18-12-14-6-4-5-7-17(14)28-18)13-22-19(25)20(26)23-15-8-10-16(11-9-15)24(2)3/h4-12,27H,13H2,1-3H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHHLDMHNPVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2634425.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)

![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2634438.png)